

Technical Support Center: Addressing Organoleptic Issues of DMDBS in Food Packaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyldibenzylidene sorbitol*

Cat. No.: *B138336*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering organoleptic issues related to the use of dimethyl dibenzylidene sorbitol (DMDBS) in food packaging materials.

Frequently Asked Questions (FAQs)

Q1: What is DMDBS and why is it used in food packaging?

A1: Dimethyl dibenzylidene sorbitol (DMDBS) is a nucleating agent primarily used in polypropylene (PP) to enhance its clarity and physical properties. By providing sites for crystal growth, DMDBS leads to smaller and more numerous crystals in the polymer, which improves transparency and stiffness. This makes the PP more aesthetically pleasing and functional for food packaging applications.

Q2: What are organoleptic issues and how do they relate to DMDBS?

A2: Organoleptic properties are the aspects of food, water, or other substances that an individual experiences via the senses—including taste, sight, smell, and touch. In the context of food packaging, organoleptic issues refer to undesirable changes in the taste or odor of the packaged food due to interaction with the packaging material.^{[1][2]} These issues can arise from the migration of substances from the packaging to the food. While DMDBS itself is used to

improve the physical properties of the packaging, there is a potential for it or its degradation products to migrate and cause off-flavors or off-odors.

Q3: What is "migration" in the context of food packaging?

A3: Migration is the transfer of chemical substances from the food contact material to the food. [3][4] This process can be influenced by several factors, including the type of plastic, the nature of the food (especially fatty foods), the temperature, and the duration of contact.[3][4] The migration of even small amounts of substances can potentially lead to noticeable changes in the taste and smell of the food.

Q4: Are there regulatory limits for the migration of substances from food packaging?

A4: Yes, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established overall migration limits (OML) and specific migration limits (SML) for certain substances used in food contact materials.[5] These limits are in place to ensure consumer safety and to minimize any alteration of the food's composition or organoleptic characteristics.

Q5: What does DMDBS taste or smell like if it migrates into food?

A5: The specific taste and odor profile of DMDBS is not well-documented in publicly available literature.[6] It is generally not intended for flavor or fragrance applications.[6] Organoleptic issues in polypropylene packaging can be complex and may arise from DMDBS itself, impurities in the DMDBS, degradation products of DMDBS or the polymer, or interactions with other additives in the plastic. Therefore, any perceived off-flavor should be investigated systematically.

Troubleshooting Guides

Issue: Unexplained off-taste or off-odor in a food product packaged in polypropylene containing DMDBS.

This troubleshooting guide provides a systematic approach to identifying and mitigating the source of the organoleptic issue.

Step 1: Preliminary Assessment and Confirmation

Question: How can I confirm that the packaging is the source of the off-flavor?

Answer: A sensory evaluation, such as a triangle test, is a reliable method to determine if a perceptible difference exists between a product packaged in the suspect material and a control sample.^[7]

Step 2: Identify the Migrating Compound(s)

Question: How can I determine if DMDBS or other substances are migrating into the food?

Answer: Chemical analysis through migration testing is necessary. This involves exposing the packaging material to food simulants and then analyzing the simulants for the presence of migrated substances using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Quantify the Migration and Compare to Sensory Thresholds

Question: How much of a substance is migrating, and is it enough to cause a sensory issue?

Answer: Once a migrating substance is identified, its concentration in the food or food simulant needs to be quantified. This value can then be compared to the substance's sensory threshold, which is the minimum concentration at which it can be detected by taste or smell.

Note: The sensory threshold for DMDBS is not readily available in public literature. Therefore, it may be necessary to determine this experimentally.

Step 4: Mitigate Migration

Question: What factors can I control to reduce the migration of DMDBS and other potential organoleptic offenders?

Answer: Several factors influence migration and can be adjusted to mitigate organoleptic issues. These are summarized in the table below.

Data Presentation

Table 1: Factors Influencing the Migration of DMDBS and Mitigation Strategies

Factor	Influence on Migration	Mitigation Strategy
DMDBS Concentration	Higher concentrations can lead to increased migration. [8] [9]	Use the lowest effective concentration of DMDBS that achieves the desired clarity and physical properties.
Processing Temperature	Higher processing temperatures can increase the potential for degradation and migration of additives. [10]	Optimize processing temperatures to ensure proper mixing and dispersion of DMDBS without causing thermal degradation.
Contact Time	Longer contact time between the packaging and the food can result in higher levels of migration. [4]	For products with a long shelf life, consider using packaging with a functional barrier layer.
Contact Temperature	Higher storage temperatures accelerate migration. [4]	Store packaged food at the recommended temperature. For applications involving heating, ensure the packaging material is suitable for the intended temperature.
Food Type	Fatty or oily foods tend to cause higher migration of non-polar substances like DMDBS. [3]	Select packaging materials with lower affinity for the specific food type. Consider a multi-layer packaging with a food-contact layer that has low migrant interaction.
Polymer Matrix	The morphology and crystallinity of the polypropylene can affect the diffusion of additives.	Ensure proper processing conditions to achieve the desired polymer morphology.

Table 2: Typical Conditions for Migration Testing of Polypropylene Food Packaging

Parameter	Condition	Rationale
Food Simulants	- 10% ethanol (Simulant A) - 3% acetic acid (Simulant B) - 50% ethanol (Simulant D1) - Vegetable oil or other fatty food simulant (Simulant D2)	To represent aqueous, acidic, alcoholic, and fatty foods, respectively.
Test Duration	10 days	Standard duration to simulate long-term storage.
Test Temperature	40 °C or 60 °C	Accelerated conditions to represent storage at room temperature or elevated temperatures.
Analytical Method	HPLC-UV, GC-MS	For the separation and quantification of migrated substances.

Experimental Protocols

Protocol 1: Sensory Evaluation of Off-Flavor/Odor Using the Triangle Test

Objective: To determine if a perceptible sensory difference exists between a control food sample and a sample packaged in the material containing DMDBS.[\[7\]](#)[\[11\]](#)

Materials:

- Food product packaged in the suspect material.
- Control food product (from the same batch, but not in contact with the suspect packaging).
- Identical, odor-free sample cups.
- Random three-digit codes.
- Water and unsalted crackers for palate cleansing.

- A panel of at least 15-20 trained sensory assessors.

Methodology:

- Sample Preparation:
 - Present three samples to each panelist in a randomized order. Two samples are identical (either both control or both test), and one is different.
 - The six possible presentation orders (AAB, ABA, BAA, ABB, BAB, BBA) should be balanced across the panelists.
 - Code each sample with a random three-digit number.
- Evaluation:
 - Instruct panelists to taste the samples from left to right.
 - Ask panelists to identify the "odd" or "different" sample.
 - Provide water and crackers for panelists to cleanse their palates between evaluations.
- Data Analysis:
 - Tally the number of correct identifications.
 - Use a statistical table for the triangle test to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., $p < 0.05$).

Protocol 2: DMDBS Migration Testing Using Food Simulants

Objective: To quantify the amount of DMDBS that migrates from polypropylene packaging into food simulants.

Materials:

- Polypropylene samples containing DMDBS.

- Food simulants (e.g., 10% ethanol, 50% ethanol, and a fatty food simulant like olive oil or a synthetic triglyceride).
- Glass migration cells or containers.
- Incubator or oven for controlled temperature storage.
- HPLC-UV or GC-MS system.
- DMDBS analytical standard.

Methodology:

- Sample Preparation:
 - Cut the polypropylene material into known surface area samples.
 - Clean the samples to remove any surface contamination.
- Migration Test:
 - Place the samples in the migration cells and add a known volume of the pre-heated food simulant.
 - Seal the cells and place them in an incubator at a specified temperature (e.g., 40°C) for a specific duration (e.g., 10 days).
- Sample Analysis:
 - After the incubation period, remove the simulant from the cells.
 - If using a fatty food simulant, perform a liquid-liquid extraction to transfer the DMDBS into a solvent suitable for analysis.
 - Analyze the simulant (or extract) by HPLC-UV or GC-MS.
- Quantification:
 - Prepare a calibration curve using the DMDBS analytical standard.

- Calculate the concentration of DMDBS in the simulant and express the migration in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of packaging surface area (mg/dm²).

Protocol 3: Determination of the Sensory Threshold of DMDBS

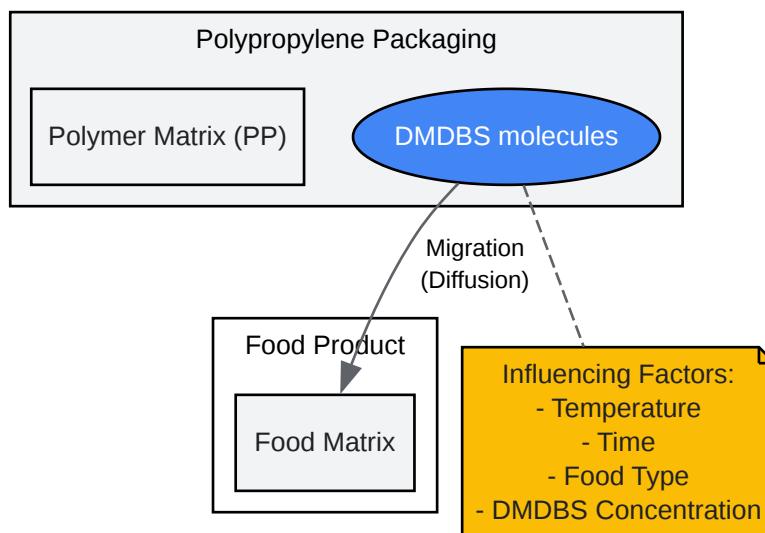
Objective: To determine the minimum concentration of DMDBS that can be detected by a sensory panel in a specific food matrix.[12][13]

Materials:

- Pure DMDBS.
- A simple food matrix (e.g., water, a sugar solution, or a neutral oil).
- A series of dilutions of DMDBS in the chosen matrix.
- A trained sensory panel.

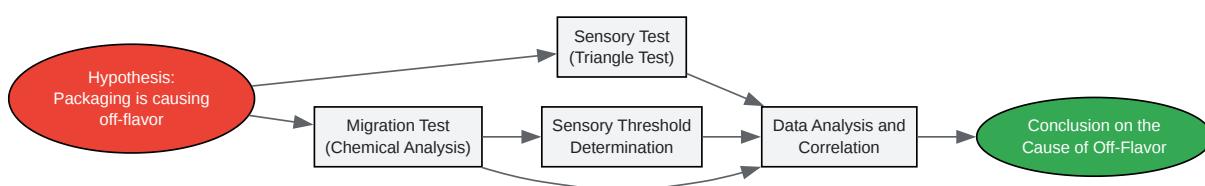
Methodology (Method of Limits):

- Prepare a Dilution Series:
 - Prepare a series of concentrations of DMDBS in the food matrix, with each concentration being a fixed step lower than the previous one (e.g., a geometric series).
- Ascending Series Presentation:
 - Present panelists with pairs of samples: one is the plain matrix (control), and the other contains a low concentration of DMDBS.
 - Start with a concentration that is expected to be below the detection threshold.
 - Ask panelists to identify which sample contains the DMDBS.
 - Gradually increase the concentration in subsequent pairs until the panelist correctly identifies the sample with DMDBS. The threshold for that panelist is the geometric mean of


the last concentration missed and the first concentration correctly identified.

- Data Analysis:

- Calculate the individual thresholds for all panelists.
- The group threshold is typically calculated as the geometric mean of the individual thresholds.


Visualizations

Caption: Troubleshooting workflow for organoleptic issues.

[Click to download full resolution via product page](#)

Caption: The process of DMDBS migration from packaging to food.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for investigating organoleptic issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl dibenzylidene sorbitol | C22H26O6 | CID 129729002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Off-flavour release from packaging materials and its prevention: a foods company's approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Plastic Food-Packaging Monomers' Migration into Food Matrix and the Implications on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sensory Evaluation | Packaging and Food Contact Materials [eurofins.com]
- 6. dimethyl dibenzylidene sorbitol, 135861-56-2 [thegoodscentscompany.com]
- 7. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Triangle Test [sensorysociety.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. About Sensory Thresholds | DraughtLab [draughtlab.com]
- To cite this document: BenchChem. [Technical Support Center: Addressing Organoleptic Issues of DMDBS in Food Packaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138336#addressing-organoleptic-issues-related-to-dmdbc-in-food-packaging>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com